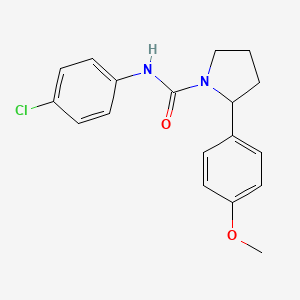![molecular formula C21H15Cl3N2O2 B5970589 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5970589.png)
2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide, also known as DCPPB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
作用機序
2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide acts as a positive allosteric modulator of mGluR5, which enhances the receptor's response to glutamate, a neurotransmitter involved in various physiological processes. This results in increased synaptic plasticity, which is important for learning and memory. 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has been shown to have various biochemical and physiological effects, including increased synaptic plasticity, reduced pain sensitivity, and inhibition of cancer cell growth. In animal models, 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has also been shown to improve cognitive function and reduce anxiety-like behavior.
実験室実験の利点と制限
One advantage of using 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide in lab experiments is its specificity for mGluR5, which allows for more targeted manipulation of the receptor. However, one limitation is that 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has relatively low potency compared to other mGluR5 modulators, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, which are characterized by impaired synaptic plasticity. 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide may also have potential applications in the treatment of depression and anxiety disorders, as well as in the development of novel analgesics. Additionally, further research is needed to fully understand the mechanism of action of 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide and its effects on various physiological processes.
合成法
2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzoyl chloride with 3-aminobenzoic acid to form 3-(4-chlorobenzoyl)aminobenzoic acid. This intermediate is then reacted with 4-chloroaniline to form 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide.
科学的研究の応用
2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has been studied for its potential therapeutic applications in various areas of research, including neuroscience, pain management, and cancer treatment. In neuroscience, 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological processes such as learning, memory, and synaptic plasticity. 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has also been studied for its potential use in pain management, as it has been shown to reduce pain sensitivity in animal models. In cancer treatment, 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
2,4-dichloro-N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3N2O2/c22-14-6-4-13(5-7-14)10-20(27)25-16-2-1-3-17(12-16)26-21(28)18-9-8-15(23)11-19(18)24/h1-9,11-12H,10H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEIZMAKYBHECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5970509.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinol](/img/structure/B5970510.png)
![[1-(4-bromobenzyl)-2-piperidinyl]methanol](/img/structure/B5970515.png)

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5970531.png)
![4'-methyl-2'-(4-methyl-1-piperazinyl)-2-{[3-(trifluoromethyl)phenyl]amino}-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5970532.png)
![N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B5970537.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B5970562.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-3-phenylpropanamide](/img/structure/B5970585.png)
![1-isopropyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970596.png)
![1-(3-chlorophenyl)-4-[1-(1-piperidinylacetyl)-3-piperidinyl]piperazine](/img/structure/B5970602.png)
![N-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B5970609.png)
![8-methoxy-2-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5970612.png)